N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a complex organic compound with a molecular formula of C15H16N6O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another approach involves the use of oxidative amidation of methylarenes with TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: TBHP in toluene or decane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its cytotoxic activity against cancer cell lines, including HepG2 and MDA-MB-231.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: Another class of compounds with related biological activities.
Uniqueness
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is unique due to its combination of a pyridazinyl and thiophene-sulfonamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,15-5-3-11-24-15)18-10-9-17-13-6-7-14(21-20-13)19-12-4-1-2-8-16-12/h1-8,11,18H,9-10H2,(H,17,20)(H,16,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBYBSZYOVDDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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